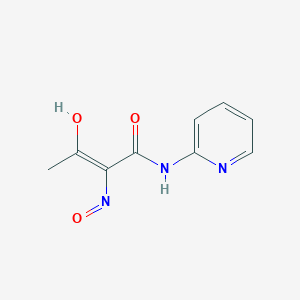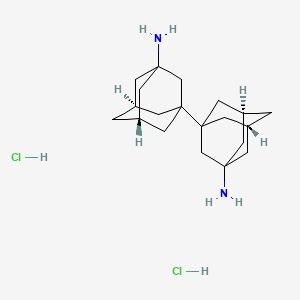
1,1'-Biadamantane-3-3'-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biadamantane-3-3’-diamine dihydrochloride is a chemical compound with the molecular formula C20H34Cl2N2. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is primarily used in research and development settings and is not intended for medicinal or household use .
Métodos De Preparación
The synthesis of 1,1’-Biadamantane-3-3’-diamine dihydrochloride involves several steps. One common method includes the reaction of adamantane derivatives with amines under specific conditions. For example, 1,3-adamantanediamine can be synthesized through the reaction of dimethyl adipate with excess aminoethanol . Industrial production methods typically involve similar synthetic routes but are optimized for larger-scale production.
Análisis De Reacciones Químicas
1,1’-Biadamantane-3-3’-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Aplicaciones Científicas De Investigación
1,1’-Biadamantane-3-3’-diamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a catalyst, solvent, or intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,1’-Biadamantane-3-3’-diamine dihydrochloride involves its interaction with specific molecular targets. As a basic compound, it can react with acids to form corresponding salts. Its unique structure allows it to interact with various pathways and molecular targets, although detailed studies on its exact mechanism are still ongoing .
Comparación Con Compuestos Similares
1,1’-Biadamantane-3-3’-diamine dihydrochloride can be compared with other adamantane derivatives, such as:
1,3-Adamantanediamine: Similar in structure but differs in the position of the amine groups.
Adamantane: The parent hydrocarbon, which lacks the amine groups present in 1,1’-Biadamantane-3-3’-diamine dihydrochloride.
These comparisons highlight the unique structural features and reactivity of 1,1’-Biadamantane-3-3’-diamine dihydrochloride, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C20H34Cl2N2 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
(5S,7R)-3-[(5S,7R)-3-amino-1-adamantyl]adamantan-1-amine;dihydrochloride |
InChI |
InChI=1S/C20H32N2.2ClH/c21-19-7-13-1-14(8-19)4-17(3-13,11-19)18-5-15-2-16(6-18)10-20(22,9-15)12-18;;/h13-16H,1-12,21-22H2;2*1H/t13-,14+,15-,16+,17?,18?,19?,20?;; |
Clave InChI |
STRSBVPKBCJBIX-URGCRRCGSA-N |
SMILES isomérico |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)N)C45C[C@H]6C[C@@H](C4)CC(C6)(C5)N.Cl.Cl |
SMILES canónico |
C1C2CC3(CC1CC(C2)(C3)N)C45CC6CC(C4)CC(C6)(C5)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


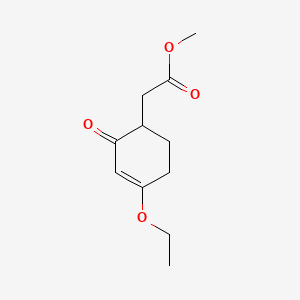

![(NE)-N-[(4-propan-2-ylcyclohexa-1,3-dien-1-yl)methylidene]hydroxylamine](/img/structure/B13817408.png)
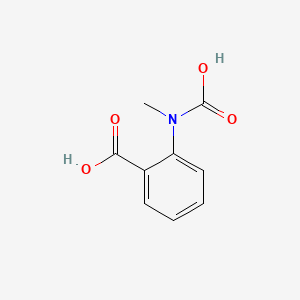


![3-Methyl-2-oxidotriazolo[4,5-c]pyridin-2-ium](/img/structure/B13817438.png)
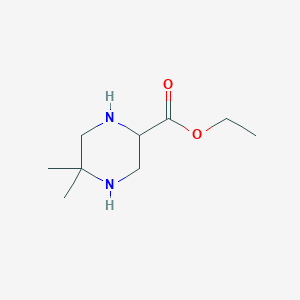
![7,18-Bis[4-(dimethylamino)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13817443.png)
![(8R,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13817448.png)
![(1R,2S,4R,5R)-2,4-dihydroxy-6-oxabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13817454.png)
![2,9-diazaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13817464.png)

